Cefatiolene -

Cefatiolene

Catalog Number: EVT-1569794
CAS Number:
Molecular Formula: C20H18N8O8S3
Molecular Weight: 594.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ceftiolene is a semisynthetic, broad-spectrum, third-generation cephalosporin with antibacterial activity. Ceftiolene binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Source

Cefatiolene is synthesized from natural and semi-synthetic precursors derived from fungi and bacteria. The initial discovery and development phases were conducted in laboratory settings, where researchers aimed to enhance the efficacy of existing cephalosporins while minimizing side effects.

Classification

Cefatiolene is classified as a third-generation cephalosporin antibiotic. This classification is based on its chemical structure, mechanism of action, and spectrum of activity. Third-generation cephalosporins are typically characterized by their improved efficacy against Gram-negative bacteria compared to earlier generations.

Synthesis Analysis

Methods

The synthesis of Cefatiolene involves several key methods:

  1. Chemical Synthesis: This method utilizes chemical reactions to construct the cefatiolene molecule from simpler organic compounds.
  2. Biotechnological Approaches: The use of genetically modified microorganisms can enhance the production of cefatiolene through fermentation processes.
  3. Semi-synthetic Modifications: Existing cephalosporins can be modified chemically to produce cefatiolene with desired properties.

Technical Details

The synthesis typically begins with the preparation of 7-aminocephalosporanic acid (7-ACA), a common precursor for cephalosporin antibiotics. Subsequent reactions involve acylation and modification steps that introduce specific side chains essential for the antibiotic's activity.

Molecular Structure Analysis

Structure

Cefatiolene possesses a beta-lactam ring characteristic of cephalosporins, which is crucial for its antibacterial activity. The molecular formula of cefatiolene is C16_{16}H19_{19}N3_{3}O5_{5}S, indicating the presence of sulfur in its structure.

Data

  • Molecular Weight: Approximately 365.4 g/mol
  • Melting Point: Specific melting point data may vary based on purity and formulation but generally falls within a defined range for cephalosporins.
Chemical Reactions Analysis

Reactions

Cefatiolene undergoes several chemical reactions during its synthesis and when administered:

  1. Acylation Reactions: These are crucial for modifying the core structure to enhance antibacterial activity.
  2. Hydrolysis: In biological systems, cefatiolene can be hydrolyzed, impacting its stability and efficacy.

Technical Details

The stability of cefatiolene in various pH environments is essential for determining its shelf life and effectiveness in clinical settings. The compound's reactivity with beta-lactamases produced by resistant bacteria is also a significant focus of research.

Mechanism of Action

Process

Cefatiolene exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for cross-linking peptidoglycan layers in bacterial cell walls.

Data

  • Target PBPs: Cefatiolene primarily targets PBP-2 and PBP-3.
  • Inhibition Mechanism: By binding to these proteins, cefatiolene prevents the formation of stable cell walls, leading to cell lysis and death of susceptible bacteria.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cefatiolene typically appears as a white to off-white powder.
  • Solubility: It is soluble in water and organic solvents like methanol, which facilitates its formulation into various dosage forms.

Chemical Properties

  • Stability: Cefatiolene exhibits stability under acidic conditions but may degrade in alkaline environments.
  • pH Range: Optimal activity is observed within a pH range of 5 to 7.
Applications

Cefatiolene has several scientific uses:

  1. Clinical Applications: It is primarily used in treating severe bacterial infections, particularly those caused by resistant strains.
  2. Research Applications: Researchers utilize cefatiolene in studies aimed at understanding antibiotic resistance mechanisms and developing new therapeutic strategies.
  3. Veterinary Medicine: Its broad-spectrum activity makes it suitable for use in veterinary practices against infections in livestock and pets.
Introduction

Global Burden of Antimicrobial Resistance in Gram-Negative Pathogens

The 2024 Global Burden of Disease analysis revealed alarming trends in AMR:

  • Deaths associated with bacterial AMR reached 4.95 million, with attributable deaths at 1.14 million in 2021 [4].
  • Gram-negative pathogens exhibited rapidly expanding resistance to carbapenems, with carbapenem resistance alone linked to 216,000 attributable deaths in 2021 – a 70% increase since 1990 [4] [5].
  • The WHO reports critical resistance rates among key pathogens: 42% for third-generation cephalosporin-resistant E. coli and 35% for methicillin-resistant Staphylococcus aureus (MRSA), with CRE showing accelerated resistance to last-resort agents like carbapenems [8]. Projections indicate a doubling of resistance to last-resort antibiotics by 2035 compared to 2005 levels, potentially culminating in 8.22 million AMR-associated deaths annually by 2050 [4] [8].

Table 1: Global Impact of Key Resistant Gram-Negative Pathogens

PathogenResistance MechanismAttributable Deaths (2021)Trend Since 1990
Klebsiella pneumoniaeCarbapenem resistance130,000+128%
Escherichia coliThird-gen cephalosporin resistanceDominant UTI pathogen+89% (resistance rates)
Pseudomonas aeruginosaCarbapenem resistanceSignificant contributor+81% (among elderly)
Acinetobacter baumanniiMultidrug resistanceIncreasing burdenRapid global spread

Evolution of Carbapenem-Resistant Gram-Negative Bacteria (CR-GNB)

Carbapenem resistance in Gram-negative bacteria evolves through diverse and often overlapping molecular mechanisms:

  • Enzymatic Resistance (Carbapenemases): These β-lactamases hydrolyze the carbapenem β-lactam ring. The Ambler classification system categorizes clinically significant carbapenemases into:
  • Class A (Serine enzymes): KPC variants (global prevalence), GES, SME. Hydrolyze all β-lactams including carbapenems, with limited susceptibility to conventional β-lactamase inhibitors like clavulanic acid [1] [5].
  • Class B (Metallo-β-lactamases - MBLs): IMP, VIM, NDM (zinc-dependent). Exhibit broad-spectrum activity against all β-lactams except aztreonam and evade traditional inhibitors [1] [5] [9].
  • Class D (OXA enzymes): OXA-48-like variants. Demonstrate variable carbapenem hydrolysis but often combine with other mechanisms for clinical resistance [5].

  • Non-enzymatic Mechanisms:

  • Porin Mutations: Reduced expression of outer membrane porins (e.g., OprD in P. aeruginosa) limits carbapenem penetration [1].
  • Efflux Pump Overexpression: Systems like MexAB-OprM expel carbapenems (especially meropenem) alongside other antibiotic classes, creating multidrug-resistant (MDR) phenotypes [1].
  • AmpC β-Lactamase Hyperproduction: Combined with membrane permeability defects, AmpC can confer reduced susceptibility to carbapenems [1].

The global dissemination of carbapenemase genes has been explosive. The plasmid-encoded NDM-1 (New Delhi Metallo-β-lactamase), first identified in 2008, spread globally within a decade, establishing secondary epicenters beyond the Indian subcontinent [1] [5]. Similarly, KPC enzymes originating in the US Eastern seaboard rapidly disseminated to Latin America, Europe, and Asia [5]. This horizontal gene transfer, coupled with selective antibiotic pressure, renders CRE a persistent pandemic.

Limitations of Current β-Lactamase Inhibitor Combinations

Existing β-lactam/β-lactamase inhibitor (BL/BLI) combinations exhibit significant gaps against carbapenemase-producing CR-GNB:

  • Ineffectiveness Against MBLs: Major inhibitors (avibactam, vaborbactam, relebactam) primarily target serine-based carbapenemases (KPC, OXA-48) but lack activity against MBLs (NDM, VIM, IMP) due to their zinc-dependent catalytic mechanism [2] [9]. This leaves MBL-producers resistant to nearly all BL/BLI combinations.
  • Variable OXA-48 Inhibition: Avibactam inhibits OXA-48 carbapenemases, but efficacy varies with specific enzyme variants and permeability characteristics [9].
  • Limited Spectrum of New Combinations: While newer inhibitors like taniborbactam show expanded MBL coverage, they still exhibit gaps against specific enzymes (e.g., IMP variants) and certain Acinetobacter species [9].

Table 2: Spectrum of Current β-Lactamase Inhibitor Combinations Against Carbapenemases

Inhibitor CombinationClass A (KPC)Class D (OXA-48)Class B (NDM/VIM)Notable Gaps
Ceftazidime-Avibactam+++++-All MBLs
Meropenem-Vaborbactam++++/--Most MBLs, many OXA variants
Imipenem-Relebactam+++--MBLs, OXA-48
Aztreonam-Avibactam++++++++Limited real-world data
Cefiderocol+++++++Variable MICs for some MBL producers

Emergence of Cefiderocol as a Novel Therapeutic Agent

Cefiderocol represents a paradigm-shifting approach to overcoming Gram-negative resistance through its unique "Trojan horse" mechanism:

  • Siderophore Mimicry: Incorporates a catechol moiety structurally analogous to natural bacterial siderophores [2] [9]. This enables hijacking of the bacteria's iron-uptake systems (e.g., TonB-dependent transporters) for active drug import, bypassing membrane permeability barriers including porin deficiencies [2].
  • Enhanced Stability: Demonstrates resistance to hydrolysis by diverse β-lactamases across Ambler classes (A, B, C, D), including MBLs and ESBLs, due to its optimized chemical structure [2] [9].
  • Chemical Structure: Combines features of ceftazidime (carboxypropanoxyimino group at position 7) and cefepime (pyrrolidinium group at position 3), with the critical addition of the catechol group at position 3 enabling iron-chelation [2] [9].

Clinically, cefiderocol has demonstrated efficacy against CR-GNB in pivotal trials:

  • In the CREDIBLE-CR study, cefiderocol showed comparable clinical success to best available therapy (BAT) against carbapenem-resistant pathogens (33% K. pneumoniae), including those producing MBLs [9].
  • Against MDR P. aeruginosa and A. baumannii, cefiderocol exhibits superior in vitro activity compared to ceftazidime-avibactam and carbapenems [2] [9].

Properties

Product Name

Cefatiolene

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-[[5,6-dioxo-4-(2-oxoethyl)-1H-1,2,4-triazin-3-yl]sulfanyl]ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C20H18N8O8S3

Molecular Weight

594.6 g/mol

InChI

InChI=1S/C20H18N8O8S3/c1-36-26-10(9-7-39-19(21)22-9)13(30)23-11-15(32)28-12(18(34)35)8(6-38-17(11)28)2-5-37-20-25-24-14(31)16(33)27(20)3-4-29/h2,4-5,7,11,17H,3,6H2,1H3,(H2,21,22)(H,23,30)(H,24,31)(H,34,35)/b5-2+,26-10+/t11-,17-/m1/s1

InChI Key

WJXAHFZIHLTPFR-RRBRMZJWSA-N

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=CSC4=NNC(=O)C(=O)N4CC=O)C(=O)O

Synonyms

cefatiolene
RP 42980
RP-42980

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=CSC4=NNC(=O)C(=O)N4CC=O)C(=O)O

Isomeric SMILES

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C/SC4=NNC(=O)C(=O)N4CC=O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.